3,5-Dihydroxybiphenyl
Overview
Description
3,5-Dihydroxybiphenyl is an organic compound belonging to the biphenyl family. It is characterized by the presence of two hydroxyl groups attached to the 3rd and 5th positions of the biphenyl structure. This compound is notable for its role in the biosynthesis of phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack .
Mechanism of Action
Target of Action
The primary target of 3,5-Dihydroxybiphenyl is the enzyme O-methyltransferase (OMT) found in apple cell cultures . This enzyme shows an absolute substrate preference for this compound .
Mode of Action
This compound interacts with its target, OMT, through a process known as O-methylation . Specifically, OMT catalyzes the regiospecific O-methylation of this compound at the 5-position to form 3-hydroxy-5-methoxybiphenyl .
Biochemical Pathways
The biochemical pathway involving this compound begins with the condensation of three molecules of malonyl-CoA and one molecule of benzoyl-CoA, a reaction catalyzed by biphenyl synthase (BIS) . This results in the formation of this compound . The this compound then undergoes sequential 5-O-methylation, 4-hydroxylation, and finally 3-O-methylation to form aucuparin .
Result of Action
The result of the action of this compound is the formation of aucuparin, a biphenyl phytoalexin . Phytoalexins are antimicrobial substances synthesized by plants in response to pathogenic attack .
Action Environment
Environmental factors can influence the action of this compound. For instance, the expression of OMT, the enzyme that interacts with this compound, can be induced in apple plants following inoculation with the apple scab-causing fungus Venturia inaequalis . This suggests that the presence of certain pathogens can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
The biosynthesis of 3,5-Dihydroxybiphenyl starts with the enzyme benzoate-Coenzyme A ligase (BZL), which converts benzoic acid to benzoyl-CoA . This is followed by the action of biphenyl synthase (BIS), a type III polyketide synthase, which catalyzes the sequential condensation of three molecules of malonyl-CoA and one molecule of benzoyl-CoA to produce this compound .
Cellular Effects
In the context of plant cells, the production of this compound is part of a defense mechanism against pathogens . The production of this compound is induced in response to pathogen attack, leading to the accumulation of biphenyl phytoalexins .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into various biphenyl phytoalexins through sequential modifications such as methylation, hydroxylation, and glycosylation . For instance, an O-methyltransferase (OMT) can catalyze the regiospecific O-methylation of this compound at the 5-position to form 3-hydroxy-5-methoxybiphenyl .
Temporal Effects in Laboratory Settings
The production of this compound in plant cell cultures is rapidly, strongly, and transiently induced by treatment with elicitors . This suggests that the effects of this compound can change over time in response to external stimuli.
Metabolic Pathways
This compound is involved in the phenylpropanoid biosynthesis pathway . It is produced from benzoyl-CoA, which is derived from benzoic acid, through the action of BZL and BIS .
Subcellular Localization
The enzymes involved in the biosynthesis of this compound, such as BIS and OMT, have been shown to localize in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybiphenyl can be synthesized through various methods. One common approach involves the use of boron tribromide for the cleavage of aryl methyl ethers. For instance, 3,3’-dimethoxybiphenyl can be demethylated using boron tribromide in methylene chloride, followed by hydrolysis and recrystallization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxybiphenyl undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield biphenyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or nitric acid, leading to halogenated or nitrated products.
Major Products Formed: The major products formed from these reactions include various biphenyl derivatives, such as halogenated biphenyls, nitrated biphenyls, and quinones .
Scientific Research Applications
3,5-Dihydroxybiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its role in plant defense mechanisms, particularly in the biosynthesis of phytoalexins like aucuparin.
Medicine: Research is ongoing to explore its potential antimicrobial and antioxidant properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,3’-Dihydroxybiphenyl: Similar in structure but with hydroxyl groups at the 3rd and 3rd’ positions.
4,4’-Dihydroxybiphenyl: Hydroxyl groups are located at the 4th and 4th’ positions.
2,2’-Dihydroxybiphenyl: Hydroxyl groups are at the 2nd and 2nd’ positions.
Uniqueness: 3,5-Dihydroxybiphenyl is unique due to its specific hydroxylation pattern, which is crucial for its role in the biosynthesis of certain phytoalexins. This specific arrangement of hydroxyl groups allows it to undergo unique enzymatic transformations that are not possible with other isomers .
Properties
IUPAC Name |
5-phenylbenzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVUNEWOYVVSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312951 | |
Record name | [1,1′-Biphenyl]-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-41-3 | |
Record name | [1,1′-Biphenyl]-3,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7028-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]-3,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q1: What is the biological significance of 3,5-Dihydroxybiphenyl?
A: this compound is a crucial precursor in the biosynthesis of biphenyl and dibenzofuran phytoalexins found in plants belonging to the Malinae subtribe, which includes economically important fruit trees like apple and pear. [, , ] These phytoalexins act as defense compounds against pathogens and pests. [, , , , ]
Q2: How is this compound synthesized in plants?
A: It is produced from the condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA by the enzyme biphenyl synthase (BIS). [, ] This enzyme is a novel type III polyketide synthase. [, ]
Q3: What are the downstream products of this compound in the phytoalexin pathway?
A: this compound is the precursor for both biphenyl and dibenzofuran phytoalexins. It undergoes a series of modifications, including O-methylation and hydroxylation, to produce various bioactive compounds like aucuparin and eriobofuran. [, ]
Q4: What enzymes are involved in the conversion of this compound to other phytoalexins?
A: Two O-methyltransferases (OMTs), SaOMT1 and SaOMT2, play key roles in this process. [] SaOMT1 catalyzes the methylation of this compound, while SaOMT2 exhibits high affinity for noraucuparin, a downstream product, and methylates it at the meta-positioned hydroxyl group. []
Q5: How does the structure of SaOMT1 and SaOMT2 relate to their substrate specificity?
A: Homology modeling and substrate docking studies provided insights into the specificities of SaOMT1 and SaOMT2. These studies revealed how the substrate interacts with the active site of the enzymes and the role of specific amino acid residues in substrate binding and catalysis. []
Q6: Have the genes encoding these biosynthetic enzymes been isolated?
A: Yes, cDNAs encoding SaOMT1, SaOMT2, and biphenyl synthase (SaBIS3) have been successfully isolated from rowan (Sorbus aucuparia) cell cultures. []
Q7: Has the expression of these genes been studied?
A: Yes, treatment of rowan cell cultures with a fungal elicitor resulted in the transient induction of SaOMT1, SaOMT2, and SaBIS3 gene expression. [] This suggests that the biosynthesis of these phytoalexins is induced in response to pathogen attack.
Q8: What is the subcellular localization of these enzymes?
A: Using fluorescent protein fusions, SaOMT1, SaOMT2, and SaBIS3 were localized to the cytoplasm of Nicotiana benthamiana leaf epidermis cells. [] This suggests that the biosynthesis of biphenyls and dibenzofurans likely takes place in the cytoplasm.
Q9: Are there alternative chemical synthesis routes for this compound?
A: Yes, 3,5-dihydroxybiphenyls can be synthesized through an anti-Friedel–Crafts-type substitution reaction. This method allows for the ipso-substitution of one or two hydroxy groups of phloroglucinol with arene nucleophiles, offering a practical alternative to traditional biaryl coupling methods. []
Q10: Are there any structural studies on the enzymes involved in this compound biosynthesis?
A: Yes, Biphenyl synthase I (BIS I) from Sorbus aucuparia has been crystallized and its structure determined. [] This structural information is valuable for understanding the catalytic mechanism of the enzyme and for designing potential inhibitors or modifying its activity.
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